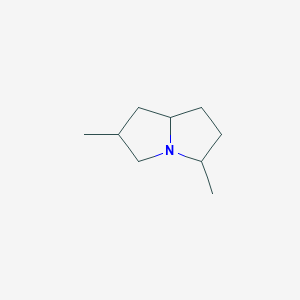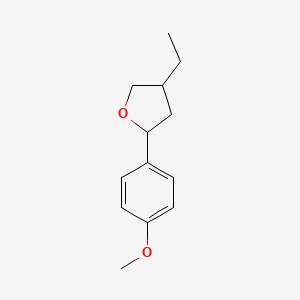
Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of nitrile oxides with alkenes or alkynes. For instance, nitrile oxides can be generated in situ from nitro compounds and then reacted with alkenes to form isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- Methyl 3-phenyl-4,5-dihydroisoxazole-4-carboxylate
- Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-4-carboxylate
Uniqueness
Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
methyl 3-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(3-10-7-4)6(8)9-2/h5H,3H2,1-2H3 |
InChI-Schlüssel |
NZHNUECVXFWUGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
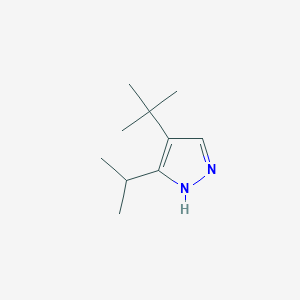

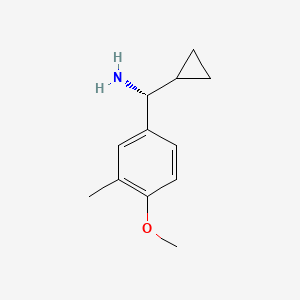
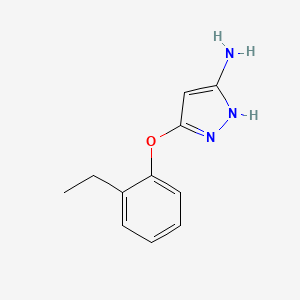
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)

![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
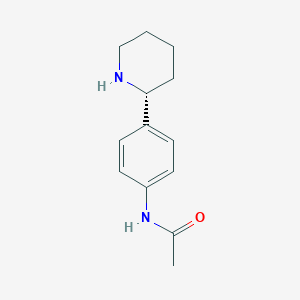


![1-(Dibenzo[b,d]furan-3-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one](/img/structure/B15206668.png)
